1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Overview
Description
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is an aromatic organic compound characterized by the presence of bromine, chlorine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of benzene derivatives. For instance, starting with benzene, sequential halogenation reactions can introduce bromine, chlorine, fluorine, and iodine atoms onto the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2), chlorine (Cl2), fluorine (F2), and iodine (I2) in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding hydrocarbons or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-3-fluoro-2-iodobenzene has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can serve as a fluorescent probe or a reagent in biochemical assays.
Medicine: The compound may be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-bromo-5-chloro-3-fluoro-2-iodobenzene exerts its effects depends on its specific application. For example, in biochemical assays, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a measurable response. The pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is unique due to its combination of halogen substituents on the benzene ring. Similar compounds include:
1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Similar structure but different positioning of halogens.
1-Bromo-5-chloro-2-fluoro-3-iodobenzene: Another isomer with halogens in different positions.
1-Bromo-3-chloro-2-fluoro-5-iodobenzene: Another positional isomer.
These compounds may exhibit different chemical and physical properties due to the different positions of the halogen atoms on the benzene ring.
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUIUCZEXVZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659331 | |
Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-16-3 | |
Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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